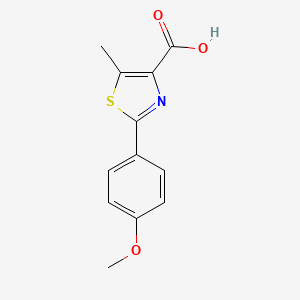

2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid

Vue d'ensemble

Description

The compound “2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid” likely belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The “4-Methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (OCH3) attached to it .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely include a thiazole ring attached to a carboxylic acid group and a 4-methoxyphenyl group .Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions. For instance, the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, carboxylic acids typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Applications De Recherche Scientifique

Photodynamic Therapy (PDT) and Psoralen-UVA (PUVA) Therapy

Furocoumarins, including 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid, are essential in photodynamic therapy (PDT) and PUVA therapy. These compounds act as photosensitizers, absorbing light energy and generating reactive oxygen species (ROS) upon exposure to specific wavelengths. In PDT, ROS selectively destroy cancer cells or pathogens, making it a promising approach for cancer treatment and microbial infections .

Antimicrobial Properties

Research suggests that furocoumarins exhibit antimicrobial activity. 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid may inhibit the growth of bacteria, fungi, and other microorganisms. Its potential as an antimicrobial agent warrants further investigation for drug development .

Anti-Inflammatory Effects

Furocoumarins have been studied for their anti-inflammatory properties. By modulating inflammatory pathways, they may help manage conditions such as skin inflammation, arthritis, and autoimmune diseases. 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid could contribute to this therapeutic area .

Anticancer Activity

Certain furocoumarins exhibit anticancer effects by interfering with cell proliferation, apoptosis, and angiogenesis. While more research is needed, 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid might play a role in cancer prevention or treatment .

Chemical Synthesis and Organic Chemistry

The multicomponent synthesis of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid provides insights into novel synthetic methods. Researchers can explore its use as a building block for more complex molecules or study its reactivity in various organic transformations .

Natural Product Chemistry

Furocoumarins are abundant in natural sources such as plants and fungi. Investigating the biosynthesis, distribution, and ecological roles of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid contributes to our understanding of natural product diversity and evolution .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

A study on a similar compound, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (sala-4g), suggests that it elevates levels of protein o-glcnac and improves neuronal tolerance to ischemia . This could hint at a potential interaction with protein O-GlcNAc in the case of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid as well.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.

Pharmacokinetics

Studies on similar compounds suggest that they may have different pharmacokinetic profiles .

Result of Action

A study on a similar compound suggests that it may damage the cell morphology and membrane integrity in a dose-dependent manner .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-7-10(12(14)15)13-11(17-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSKIDWZGUZNHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

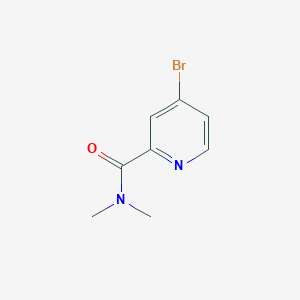

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Methylpropyl)pyrazol-4-yl]methylamine](/img/structure/B3085201.png)

![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B3085236.png)